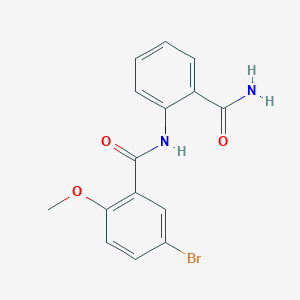
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide (MPP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPP belongs to the class of compounds known as amides and is composed of a morpholine ring, a phenyl ring, and a propanamide group. MPP has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In addition, N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to inhibit the activity of the enzyme PI3K, which is involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide is that it has potent anti-tumor activity against various types of cancer cells. Another advantage is that N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to inhibit angiogenesis, which is a key process in tumor growth. However, one limitation of N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent analogs. Another direction is to investigate the potential use of N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Finally, future research could focus on the development of new delivery methods for N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide, which could improve its bioavailability and reduce its toxicity.
Métodos De Síntesis
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide can be synthesized by a variety of methods, including the reaction of 2-morpholin-4-ylphenylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-morpholin-4-ylphenylamine with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma. N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to induce apoptosis (cell death) in cancer cells by activating the caspase pathway. In addition, N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(11-10-16-6-2-1-3-7-16)20-17-8-4-5-9-18(17)21-12-14-23-15-13-21/h1-9H,10-15H2,(H,20,22) |
Clave InChI |
LZHLRRAEHJPMJY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B244909.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244917.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-fluoro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244923.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]biphenyl-4-carboxamide](/img/structure/B244925.png)
![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244928.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide](/img/structure/B244930.png)